HDAC-IN-5 - 1314890-51-1

HDAC-IN-5

Catalog Number: EVT-3164601
CAS Number: 1314890-51-1
Molecular Formula: C26H24F3N5O2S
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Histone deacetylases are categorized into several classes based on their structure and function. HDAC-IN-5 is primarily noted for its selective inhibition against class I histone deacetylases (HDAC1, HDAC2, and HDAC3), while showing less activity against class II and IV isoforms. The design of this compound is based on the structural framework of N-hydroxypropenamides with indazole moieties, which have been shown to exhibit potent inhibitory effects on HDAC enzymes .

Synthesis Analysis

The synthesis of HDAC-IN-5 involves several key steps:

  1. Reagents and Conditions: The synthesis typically employs reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide), HOBt (1-hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine) in dimethylformamide as a solvent.
  2. Procedure: For instance, one synthetic route involves combining an indazole derivative with an aniline derivative in the presence of EDC and DIPEA under argon atmosphere at room temperature for several hours. The reaction mixture is then processed through extraction and purification methods such as liquid-liquid extraction and flash chromatography to isolate the desired compound .
  3. Yield: The reported yields for the synthesis of similar compounds can vary, with some achieving yields around 23% to 48%, depending on the specific reaction conditions and starting materials used .
Molecular Structure Analysis

The molecular structure of HDAC-IN-5 can be characterized by its functional groups that facilitate interaction with the active sites of histone deacetylases. Key features include:

Chemical Reactions Analysis

HDAC-IN-5 primarily engages in reversible binding interactions with histone deacetylases. The key reactions include:

  1. Inhibition Mechanism: The compound inhibits the enzymatic activity by binding to the active site, preventing substrate access to the catalytic zinc ion.
  2. Selectivity: Studies indicate that HDAC-IN-5 exhibits selective inhibition towards class I HDAC isoforms, which is critical for minimizing off-target effects that could arise from broader inhibition profiles .
  3. Biological Testing: In vitro assays demonstrate that HDAC-IN-5 can induce hyperacetylation of histones, thereby altering gene expression patterns associated with cancer cell proliferation and survival .
Mechanism of Action

The mechanism of action for HDAC-IN-5 involves several steps:

  1. Binding to Active Site: The compound binds to the active site of class I histone deacetylases through its zinc-binding group, effectively blocking substrate access.
  2. Histone Acetylation: By inhibiting deacetylation, HDAC-IN-5 leads to increased levels of acetylated histones, which are associated with transcriptionally active chromatin states.
  3. Transcriptional Regulation: This change in acetylation status can lead to upregulation or downregulation of various genes involved in cell cycle regulation, apoptosis, and differentiation, particularly in cancer cells .
Physical and Chemical Properties Analysis

HDAC-IN-5 possesses several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide, which facilitates its use in biological assays.
  • Stability: The compound's stability under physiological conditions is crucial for its efficacy as a therapeutic agent.
  • Molecular Weight: The molecular weight and other relevant parameters can be derived from its structural formula, aiding in characterizing its pharmacokinetic properties .
Applications

HDAC-IN-5 has significant potential applications in various scientific fields:

  1. Cancer Therapy: As a histone deacetylase inhibitor, it is being investigated for its ability to treat various cancers by reactivating silenced tumor suppressor genes.
  2. Epigenetic Research: The compound serves as a valuable tool for studying the role of histone modifications in gene expression regulation.
  3. Drug Development: Its selective inhibition profile makes it a candidate for further development into more refined therapeutic agents targeting specific cancer types or other diseases linked to dysregulated HDAC activity .
Epigenetic Modulation via HDAC5 Inhibition: Theoretical Foundations

Role of Class IIa HDACs in Chromatin Remodeling Dynamics

Class IIa histone deacetylases (HDAC4, 5, 7, 9) serve as critical epigenetic regulators that influence chromatin architecture and gene expression. Unlike class I HDACs, class IIa enzymes exhibit tissue-specific expression and shuttle between nuclear and cytoplasmic compartments, governed by phosphorylation-dependent interactions with 14-3-3 proteins [5] [10]. Their nuclear localization enables recruitment to promoter regions via transcription factors like MEF2, forming corepressor complexes with SMRT/N-CoR and HDAC3. This association facilitates histone tail deacetylation, strengthening DNA-histone electrostatic interactions and promoting condensed heterochromatin states [2] [10]. Consequently, RNA polymerase II access is sterically hindered, leading to transcriptional repression of target genes.

Chromatin immunoprecipitation studies reveal that class IIa HDACs exhibit selective binding to regulatory regions of developmental genes. For example, HDAC5 enrichment at myogenic loci suppresses differentiation until phosphorylation-triggered nuclear export releases this repression [5] [7]. Beyond histones, class IIa HDACs deacetylate non-histone substrates including transcription factors (e.g., GATA1) and cytoskeletal proteins, linking epigenetic control to cellular processes like differentiation and metabolism [3] [7]. Approximately 40% of microRNAs—key post-transcriptional regulators—are modulated by HDAC inhibitors, underscoring their broad influence on non-coding RNA networks [2].

Table 1: Functional Roles of Class IIa HDACs in Cellular Processes

HDACNuclear FunctionCytoplasmic FunctionKey Partners
HDAC4Chondrocyte hypertrophy regulationUnknownMEF2C, RUNX2
HDAC5Cardiac stress response; memory consolidationGLUT4 regulationMEF2A, BCL6
HDAC7T-cell differentiation; endothelial functionVEGF signalingPLCγ, HIF1α
HDAC9Atherosclerosis modulation; muscle differentiationAutophagy regulationFOXP3, ULK1

Structural Determinants of HDAC5 Substrate Specificity

HDAC5 possesses a conserved C-terminal catalytic domain (residues 659-1,077) with a zinc-dependent active site, flanked by an N-terminal regulatory domain housing three phosphorylation sites (Ser259, Ser498, Ser661) [3] [7]. These sites serve as substrates for kinases such as protein kinase D (PKD), CaMK, and MARK, which induce 14-3-3 binding and cytoplasmic sequestration [3] [5]. Unlike class I HDACs, class IIa enzymes exhibit low intrinsic deacetylase activity toward acetylated lysines in histone tails due to a substitution within the catalytic pocket: tyrosine (class I) is replaced by histidine (His976 in HDAC5), reducing transition-state stabilization during hydrolysis [9] [10].

Substrate specificity profiling using trifluoroacetyllysine peptide libraries reveals HDAC5 favors bulky aromatic residues (e.g., phenylalanine, tyrosine) adjacent to the modified lysine, particularly at the −1 and +1 positions [9]. Positively charged residues (lysine, arginine) or proline at these sites drastically reduce catalytic efficiency. The N-terminal sequence context exerts greater influence on recognition than C-terminal residues, suggesting an asymmetric binding mode. Catalytic efficacy reaches 525,000 M⁻¹s⁻¹ for optimized sequences like K(ac)FAK, while disfavored motifs (e.g., K(ac)PRK) show >50-fold reduced activity [9].

Table 2: HDAC5 Phosphorylation Sites and Functional Consequences

Phosphorylation SiteKinaseBiological ConsequenceValidated Role
Ser259PKDCytoplasmic translocationOsteoclast differentiation [3]
Ser498CaMKII14-3-3 binding; nuclear exportMemory consolidation [7] [9]
Ser661AMPKGLUT4 transcriptional regulationGlucose metabolism [7]

Evolutionary Conservation of HDAC5 Catalytic Domains

The catalytic domain of HDAC5 shares 85% sequence identity with zebrafish and 78% with Drosophila HDAC4/5 orthologs, reflecting strong evolutionary pressure to conserve structural motifs essential for function [7] [10]. Key conserved features include:

  • Zinc-binding residues: His803, Asp804, His805, and Asp873 coordinate the catalytic Zn²⁺ ion, enabling substrate polarization.
  • Active-site tunnel: A 12-Å hydrophobic channel accommodates acetyllysine, lined by Phe812, Phe880, and Leu933.
  • Tyrosine switch: The His976→Tyr substitution in class I HDACs enhances catalytic efficiency; this residue is invariably histidine in all vertebrate class IIa enzymes [9] [10].

Phylogenetic analysis indicates class IIa HDACs diverged from a common ancestor after the emergence of multicellular organisms, coinciding with the need for specialized tissue development. Unlike ubiquitously expressed class I HDACs, HDAC5 orthologs acquired tissue-restricted expression patterns—e.g., predominant localization in mammalian neurons, cardiac tissue, and osteoclasts—aligning with their roles in lineage-specific differentiation [3] [7] [10]. Cross-species complementation studies show human HDAC5 rescues myocyte differentiation defects in HDAC5⁻/⁻ zebrafish, confirming functional conservation of catalytic and regulatory domains [10].

Chemical Characterization of HDAC-IN-5

Properties

CAS Number

1314890-51-1

Product Name

HDAC-IN-5

IUPAC Name

N-[[1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Molecular Formula

C26H24F3N5O2S

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C26H24F3N5O2S/c1-34-12-10-25(11-13-34,24-31-20(15-37-24)17-6-3-2-4-7-17)16-30-22(35)19-9-5-8-18(14-19)21-32-23(36-33-21)26(27,28)29/h2-9,14-15H,10-13,16H2,1H3,(H,30,35)

InChI Key

BQFISAUAZNJOEG-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5

Canonical SMILES

CN1CCC(CC1)(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5

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